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Compound of Interest

Compound Name:
2-Methylbenzo[d]thiazole-7-

carbaldehyde

Cat. No.: B166079 Get Quote

A comprehensive FT-IR analysis of 2-Methylbenzo[d]thiazole-7-carbaldehyde is presented,

offering a comparative guide for researchers, scientists, and drug development professionals.

This guide details the expected vibrational frequencies and provides a framework for

experimental validation.

Comparative FT-IR Spectral Data
The infrared spectrum of 2-Methylbenzo[d]thiazole-7-carbaldehyde is characterized by the

vibrational modes of its core functional groups: the benzothiazole ring system and the aromatic

aldehyde. While specific experimental data for this exact molecule is not readily available in the

searched literature, a reliable prediction of its FT-IR spectrum can be made by comparing it

with related compounds.

Key vibrational frequencies for 2-Methylbenzo[d]thiazole-7-carbaldehyde are compared with

those of general benzothiazole derivatives and aromatic aldehydes in the table below. This

comparison allows for the identification of characteristic absorption bands.
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Functional
Group

Vibration Mode

Expected
Frequency
Range (cm⁻¹)
for 2-
Methylbenzo[d
]thiazole-7-
carbaldehyde

Comparative
Frequency
Range (cm⁻¹)
for
Benzothiazole
Derivatives[1]
[2]

Comparative
Frequency
Range (cm⁻¹)
for Aromatic
Aldehydes[3]
[4][5][6][7]

Aldehyde C-H Stretch 2850 - 2700 N/A 2900 - 2700

Aldehyde C=O Stretch 1710 - 1685 N/A 1710 - 1685

Aromatic Ring C-H Stretch 3100 - 3000 3100 - 3000 ~3070

Benzothiazole C=N Stretch 1670 - 1600 1670 - 1600 N/A

Benzothiazole C-S Stretch 700 - 600 700 - 600 N/A

Methyl Group C-H Stretch 2975 - 2850 N/A N/A

For aromatic aldehydes, the carbonyl (C=O) stretching vibration typically appears in the range

of 1710-1685 cm⁻¹[4][6]. The position of this band is lowered due to conjugation with the

aromatic ring[5][7]. The characteristic aldehydic C-H stretching appears as one or two bands

between 2900 and 2700 cm⁻¹[3][6]. For benzothiazole derivatives, the C=N stretching vibration

is typically observed in the 1670-1600 cm⁻¹ region, while the C-S stretching vibration is found

around 700-600 cm⁻¹[1]. Aromatic C-H stretching vibrations are expected in the 3100-3000

cm⁻¹ range[1].

Experimental Protocol: FT-IR Analysis
The following is a detailed methodology for obtaining the FT-IR spectrum of 2-
Methylbenzo[d]thiazole-7-carbaldehyde.

Objective: To identify the characteristic vibrational frequencies of the functional groups in 2-
Methylbenzo[d]thiazole-7-carbaldehyde.

Materials:

2-Methylbenzo[d]thiazole-7-carbaldehyde sample
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Potassium bromide (KBr), IR grade

Agate mortar and pestle

Hydraulic press for KBr pellet preparation

FT-IR spectrometer

Procedure:

Sample Preparation (KBr Pellet Method):

Thoroughly dry the KBr powder to remove any moisture, which can interfere with the IR

spectrum (showing a broad peak around 3400 cm⁻¹).

Weigh approximately 1-2 mg of the 2-Methylbenzo[d]thiazole-7-carbaldehyde sample

and 100-200 mg of dry KBr powder.

Grind the sample and KBr together in the agate mortar until a fine, homogeneous powder

is obtained.

Transfer the powder to the die of the hydraulic press.

Apply pressure (typically 8-10 tons) for several minutes to form a transparent or

translucent pellet.

Data Acquisition:

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

Record a background spectrum of the empty sample compartment.

Acquire the FT-IR spectrum of the sample over the range of 4000-400 cm⁻¹.

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

Data Analysis:

Process the raw data by performing a background subtraction.
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Identify and label the major absorption peaks in the spectrum.

Compare the observed peak frequencies with the expected values from the comparative

table to assign the vibrational modes to the respective functional groups.

Visualizing the Analysis
To further aid in the understanding of the FT-IR analysis process and the interpretation of the

results, the following diagrams are provided.
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Caption: Experimental workflow for FT-IR analysis of 2-Methylbenzo[d]thiazole-7-
carbaldehyde.
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Caption: Logical relationship between functional groups and their characteristic IR peaks.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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